molecular formula C14H12BNO4S B151397 1-(Phenylsulfonyl)-3-indoleboronic acid CAS No. 129271-98-3

1-(Phenylsulfonyl)-3-indoleboronic acid

Cat. No. B151397
M. Wt: 301.1 g/mol
InChI Key: YKTZLHLBQGCFQX-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-3-indoleboronic acid is a compound that is related to a family of indole derivatives substituted with a phenylsulfonyl group. This functional group is known for its utility in various chemical reactions and as an intermediate in the synthesis of more complex molecules. The indole moiety is a common structure in many natural products and pharmaceuticals, making derivatives like 1-(Phenylsulfonyl)-3-indoleboronic acid valuable in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of related compounds, such as 1-(phenylsulfonyl)indol-3-yl trifluoromethanesulfonate, has been achieved through direct oxidation of 1-(phenylsulfonyl)indole with magnesium monoperphthalate in refluxing acetic acid . Additionally, 1-(phenylsulfonyl)indol-2-yl triflate has been synthesized using palladium-catalyzed reactions with aryl and heteroaryl boronic acids, which could suggest a pathway for the synthesis of 1-(Phenylsulfonyl)-3-indoleboronic acid .

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-phenylthio-2-[1′-phenylsulfonyl-2′(3-pyridyl)vinyl]indole, has been characterized by X-ray crystallography, revealing a slightly folded indole ring system with various substituents in inclined positions . This information can be useful in predicting the molecular geometry and electronic structure of 1-(Phenylsulfonyl)-3-indoleboronic acid.

Chemical Reactions Analysis

Phenylboronic acid derivatives have been shown to catalyze the formation of S-S and C-S bonds, as demonstrated in the synthesis of benzyl disulfanylsulfone derivatives from S-benzyl thiosulfonates . This indicates that the boronic acid moiety in 1-(Phenylsulfonyl)-3-indoleboronic acid could participate in similar chemical transformations. Furthermore, the phenylsulfonyl group has been involved in sulfonation reactions using chlorosulfonic acid in acetonitrile, leading to sulfonyl chloride derivatives that can be further converted into sulfonamides .

Physical and Chemical Properties Analysis

While specific data on 1-(Phenylsulfonyl)-3-indoleboronic acid is not provided, the physical and chemical properties of phenylsulfonyl and indole derivatives can be inferred from related compounds. For instance, the solubility, melting point, and reactivity of these compounds can be influenced by the presence of the phenylsulfonyl and boronic acid groups. The interaction of similar molecules with DNA has been studied using spectroscopic methods, suggesting potential biological applications .

Scientific Research Applications

Synthesis and Structural Analysis

1-(Phenylsulfonyl)-3-indoleboronic acid and its derivatives are extensively studied in the field of organic chemistry, particularly in synthesis and structural analysis. For instance, efficient sulfonation protocols have been established for the creation of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chlorides and 1-phenylsulfonyl-1H-indole-3-sulfonyl chlorides. These compounds can be easily transformed into various sulfonamide derivatives, demonstrating the versatility of 1-(Phenylsulfonyl)-3-indoleboronic acid in synthetic chemistry (Janosik et al., 2006). Moreover, the crystal structures of three new 1-(phenylsulfonyl)indole derivatives have been elucidated, offering insights into their molecular geometry and intermolecular interactions (Jasinski et al., 2009).

Catalytic and Chemical Properties

1-(Phenylsulfonyl)-3-indoleboronic acid demonstrates significant potential as a catalyst or reactant in various chemical reactions. Its derivatives have been found to participate actively in nucleophilic addition, showcasing its role in expanding the diversity of indole core structures. This is exemplified in the case of bis(phenylsulfonyl)-1H-indole, which acts as a novel electron-deficient indole, undergoing nucleophilic attack at specific positions (Gribble et al., 2010).

Material Science and Computational Chemistry

In material science, compounds related to 1-(Phenylsulfonyl)-3-indoleboronic acid are used to understand the behavior of specific catalysts. For instance, the propylsulfonic acid-functionalized periodic mesoporous benzenesilicas, which show exceptional catalytic properties, have been studied to decipher their high performance compared to conventional catalysts (Siegel et al., 2012). Additionally, computational chemistry approaches, such as Density Functional Theory (DFT) calculations and molecular orbital calculations, have been utilized to study the electronic properties of 1-(phenylsulfonyl)indole derivatives, furthering our understanding of their chemical behavior and potential applications (Mannes et al., 2017).

properties

IUPAC Name

[1-(benzenesulfonyl)indol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO4S/c17-15(18)13-10-16(14-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTZLHLBQGCFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379896
Record name [1-(Benzenesulfonyl)-1H-indol-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)-3-indoleboronic acid

CAS RN

129271-98-3
Record name [1-(Benzenesulfonyl)-1H-indol-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(phenylsulfonyl)-1H-indol-3-ylboronic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 1.7 M solution of tert-butyl lithium (t-BuLi) in pentane (3.8 ml; 6.45 mmol) was added over ~5 minutes, to a solution of the title product of Step (B) (1 g; 3 mmol) in THF at -100° C. The temperature was kept below -84° C. during the addition. After stirring 5 minutes at -100° C., trimethylborate was added in one portion and the reaction mixture was allowed to warm to room temperature over 4 hours. At this time, 10 ml of 10% HCl was added and the mixture was extracted with methylene chloride (3×30 ml). The combined organic layers were washed with water (3×30 ml) and brine (30 ml). Drying (MgSO4), decolorizing (Darco) and concentration afforded a tan foam. Due to apparent decomposition at room temperature, the foam was stored at -80° C. overnight. The residue was then partitioned between ether (20 ml) and 0.5 N NaOH (20 ml). The purple ether layer was extracted with 10 ml of 0.5N NaOH. The combined green basic layer was washed with ether (20 ml), acidified to pH 2 with saturated KHSO4 solution to afford a purple mixture, which was extracted with methylene chloride (2×30 ml). Drying (MgSO4) and concentration afforded 623 mg (69%) of the title product of this step as a purple foam.
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Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Haeubl, S Schuerz, B Svejda, LM Reith… - European journal of …, 2010 - Elsevier
In this study we demonstrate anticancer activity of novel fully water soluble cationic porphyrins. The two cationic porphyrins 5,10,15-tris(N-methylpyridinium-4-yl)-20-[1-phenyl-4-(3-N-…
Number of citations: 28 www.sciencedirect.com
A Kozlova, L Thabault, N Dauguet, M Deskeuvre… - European Journal of …, 2022 - Elsevier
Selenium is an underexplored element that can be used for bioisosteric replacement of lower molecular weight chalcogens such as oxygen and sulfur. More studies regarding the …
Number of citations: 7 www.sciencedirect.com
YC Jung, RK Mishra, CH Yoon, KW Jung - Organic Letters, 2003 - ACS Publications
Reported herein is a mild and efficient Pd(II) catalysis, leading to the formation of carbon−carbon bonds between a broad spectrum of organoboron compounds and alkenes. Molecular …
Number of citations: 193 pubs.acs.org
L Peng, S Jayapalan, T Farkas - phx.phenomenex.com
Method Development for Chiral LC/MS/MS Analysis of Acidic Stereoisomeric Pharmaceutical Compounds with Polysaccharide-based Sta Page 1 P O8 7 82 0 6 1 1 _ L _ 1 Method …
Number of citations: 0 phx.phenomenex.com
SD Nielsen, GP Smith, M Begtrup, JL Kristensen - Tetrahedron, 2011 - Elsevier
The development of a new fluorous-tagged ammonia-equivalent for the synthesis of N-alkylated amino acids is described. The required building blocks were readily accessed in high …
Number of citations: 8 www.sciencedirect.com
C Yoakim - J. Org. Chem, 1995 - Citeseer
NOVEL REAGENTS AND CATALYSTS FOR FACILITATING SYNTHESIS Page 1 ROM Polymerization in Facilitated Synthesis Polyurea-Encapsulated Palladium Catalysts VOL. 38, NO. …
Number of citations: 5 citeseerx.ist.psu.edu
MC Willis, LHWPCK Claveriea, SJ Watsonb - 2003 - Citeseer
Number of citations: 0
B Esters, D Azodicarboxylate - Citeseer
Number of citations: 0

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